molecular formula C13H21ClN2O2 B078373 p-Aminobenzoic acid diethylaminoethyl ester hydrochloride CAS No. 12663-50-2

p-Aminobenzoic acid diethylaminoethyl ester hydrochloride

Cat. No.: B078373
CAS No.: 12663-50-2
M. Wt: 272.77 g/mol
InChI Key: HCBIBCJNVBAKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procaine Hydrochloride is the hydrochloride salt form of procaine, a benzoic acid derivative with local anesthetic and antiarrhythmic properties. Procaine binds to and inhibits voltage-gated sodium channels, thereby inhibiting the ionic flux required for the initiation and conduction of impulses. In addition, this agent increases electrical excitation threshold, reduces rate of rise of action potential and slows nerve impulse propagation thereby causing loss of sensation.
Procaine hydrochloride is an organic molecular entity.
A local anesthetic of the ester type that has a slow onset and a short duration of action. It is mainly used for infiltration anesthesia, peripheral nerve block, and spinal block. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1016).

Properties

CAS No.

12663-50-2

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

2-(4-aminobenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H

InChI Key

HCBIBCJNVBAKAB-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-]

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)N.[Cl-]

melting_point

155.5 °C

51-05-8

Pictograms

Acute Toxic; Irritant

Synonyms

Anuject
Geriocaine
Gerokit
Hewedolor-Procain
Hydrochloride, Procaine
Lophakomp-Procain N
Novocain
Novocaine
Pröcaine chlorhydrate Lavoisier
Procain Braun
Procain curasan
Procain Jenapharm
Procain Rödler
Procain Steigerwald
procain-loges
Procaina Serra
Procaine
Procaine Hydrochloride
Röwo Procain

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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